Arsine, bis(2-chlorovinyl)phenyl-
Description
Arsine, bis(2-chlorovinyl)phenyl-, also known as bis(2-chlorovinyl)phenylarsine (CAS 64046-75-9), is an organoarsenic compound with the molecular formula C₁₀H₉AsCl₂ . Structurally, it consists of an arsenic atom bonded to a phenyl group and two 2-chlorovinyl groups. This compound belongs to a broader class of organoarsenic derivatives, which include chemical warfare agents like the Lewisites and research-oriented antimicrobial or antiviral compounds .
Key characteristics:
- Molecular weight: ~291.47 g/mol (calculated from formula C₁₀H₉AsCl₂).
- Functional groups: Two 2-chlorovinyl (Cl-CH=CH₂) substituents and one phenyl (C₆H₅) group attached to arsenic.
Properties
CAS No. |
64046-75-9 |
|---|---|
Molecular Formula |
C10H9AsCl2 |
Molecular Weight |
275.00 g/mol |
IUPAC Name |
bis[(E)-2-chloroethenyl]-phenylarsane |
InChI |
InChI=1S/C10H9AsCl2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-9H/b8-6+,9-7+ |
InChI Key |
PPXHVTNSRXBMBJ-CDJQDVQCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[As](/C=C/Cl)/C=C/Cl |
Canonical SMILES |
C1=CC=C(C=C1)[As](C=CCl)C=CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Lewisites
The Lewisites are a group of chemical warfare agents with structural similarities to bis(2-chlorovinyl)phenyl arsine. Key examples include:
Key Differences :
- Substituents: The phenyl group in bis(2-chlorovinyl)phenyl arsine replaces a chlorine or chlorovinyl group found in Lewisites.
- Toxicity : Lewisites act as vesicants and systemic poisons due to arsenic’s inhibition of pyruvate dehydrogenase. The phenyl group in bis(2-chlorovinyl)phenyl arsine may reduce volatility and reactivity compared to Lewisites, but empirical data are lacking .
Other Bis(2-chlorovinyl) Arsine Derivatives
Additional analogs with modified substituents include:
Physicochemical Properties
- Reactivity : The 2-chlorovinyl group in all compounds undergoes hydrolysis, releasing HCl and forming arsenic oxides. Phenyl substitution may slow hydrolysis due to steric hindrance .
- Stability : Lewisites degrade in humid environments, whereas bis(2-chlorovinyl)phenyl arsine’s phenyl group could enhance stability in organic solvents .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing bis(2-chlorovinyl)phenyl arsine, and how are they applied?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the aromatic proton environment (phenyl group) and vinyl chloride coupling patterns. High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+) at m/z 298.86 (calculated for C₁₀H₉AsCl₂). Infrared (IR) spectroscopy can identify As-C and C-Cl stretching vibrations (650–750 cm⁻¹). Cross-validate results with computational modeling (e.g., DFT) for structural optimization .
Q. How is bis(2-chlorovinyl)phenyl arsine synthesized, and what are critical reaction conditions?
- Methodological Answer : Synthesize via nucleophilic substitution between phenyl arsine and 2-chlorovinyl chloride in anhydrous tetrahydrofuran (THF) under argon. Maintain temperatures below 0°C to suppress side reactions. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization. Yield optimization requires stoichiometric control of aryl arsenic precursors .
Q. What safety protocols are essential for handling bis(2-chlorovinyl)phenyl arsine in laboratory settings?
- Methodological Answer : Use gloveboxes or fume hoods with HEPA filtration to prevent inhalation exposure. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to mitigate hydrolysis. Decontaminate spills with 10% sodium hydroxide solution to neutralize arsenic species. Personnel must wear nitrile gloves, lab coats, and full-face respirators with organic vapor cartridges. Regularly monitor air quality using arsenic-specific sensors .
Advanced Research Questions
Q. How do environmental factors (pH, temperature) influence the degradation pathways of bis(2-chlorovinyl)phenyl arsine?
- Methodological Answer : Conduct accelerated degradation studies under controlled conditions:
- Acidic conditions (pH 3) : Hydrolysis generates phenyl arsenic acid and 2-chloroacetaldehyde, identified via LC-MS/MS.
- Alkaline conditions (pH 10) : Base-catalyzed elimination forms arsenic oxide and chlorinated vinyl byproducts.
- Thermal stress (80°C) : Pyrolysis-GC/MS reveals volatile arsenic chlorides (AsCl₃) and benzene derivatives. Quantify degradation kinetics using Arrhenius plots .
Q. What in vitro models are suitable for studying the neurotoxic mechanisms of bis(2-chlorovinyl)phenyl arsine?
- Methodological Answer : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (JC-1 assay for membrane potential) and oxidative stress (ROS detection via DCFH-DA). Compare toxicity profiles to structurally related Lewisites (e.g., L-2, L-3) to identify structure-activity relationships. Perform RNA-seq to map arsenic-induced apoptosis pathways (e.g., BAX/BCL-2 dysregulation) .
Q. How can gas chromatography (GC) be optimized to resolve bis(2-chlorovinyl)phenyl arsine from co-eluting organoarsenic analogs?
- Methodological Answer : Employ a DB-5MS capillary column (30 m × 0.25 mm ID) with a temperature gradient: 50°C (2 min) → 10°C/min → 280°C (10 min). Use electron capture detection (ECD) for enhanced sensitivity to chlorinated species. Confirm peak identity via retention index matching and tandem MS/MS fragmentation (m/z 233 → 152, AsCl₂+ fragment) .
Q. What computational strategies predict the interaction of bis(2-chlorovinyl)phenyl arsine with biological macromolecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
